molecular formula C9H8BrN3 B13712211 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine

Cat. No.: B13712211
M. Wt: 238.08 g/mol
InChI Key: DEMHCCTWOPYYPH-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine is a pyridine derivative featuring three distinct substituents: an amino group at position 3, a bromine atom at position 5, and a 1-pyrrolyl moiety at position 6.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-6-pyrrol-1-ylpyridin-3-amine

InChI

InChI=1S/C9H8BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H,11H2

InChI Key

DEMHCCTWOPYYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-6-(1-pyrrolyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The pyrrolyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amines and other reduced forms of the compound.

Scientific Research Applications

3-Amino-5-bromo-6-(1-pyrrolyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-(1-pyrrolyl)pyridine involves its interaction with specific molecular targets. The amino and pyrrolyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Analysis

The compound’s uniqueness lies in the combination and positions of its substituents. Below is a comparative analysis with structurally related pyridine derivatives from catalogs (–12):

Compound Name (Catalog #) Substituents (Positions) Molecular Formula Molecular Weight Key Features
3-Amino-5-bromo-6-(1-pyrrolyl)pyridine NH₂ (3), Br (5), 1-pyrrolyl (6) C₉H₇BrN₄ 267.08* Balanced electronic profile; pyrrolyl may enable charge transfer
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (HB613) NH₂ (2), Br (5), TMS-ethynyl (3) C₁₀H₁₄BrN₃Si 324.22 Bulky silyl group reduces solubility; ethynyl enhances rigidity
5-Bromo-2-morpholinopyridin-3-amine (HB158) NH₂ (3), Br (5), morpholino (2) C₉H₁₂BrN₃O 258.12 Morpholino improves hydrophilicity; potential for hydrogen bonding
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) F (2), pyrrolidinyl (6), carbamate (3) C₁₄H₂₀FN₃O₂ 281.33 Fluorine enhances metabolic stability; carbamate protects amine
5-Cyano-2-(1-pyrrolyl)-pyridine (CPP) CN (5), 1-pyrrolyl (2) C₁₀H₇N₃ 169.18 Dual fluorescence via charge transfer states in non-polar solvents

*Calculated molecular weight based on formula.

Key Observations:

Electronic Effects: The amino group at position 3 in the target compound likely acts as an electron donor, while bromo at position 5 withdraws electrons.

Pyrrolyl Group Influence : The 1-pyrrolyl substituent at position 6 introduces a π-rich heterocycle, which may facilitate charge-transfer interactions, as seen in CPP . This could make the compound useful in optoelectronic materials.

Comparison with Halogenated Analogs : Bromine at position 5 is common in analogs like HB613 and HB154. However, the absence of bulky groups (e.g., TMS in HB613) in the target compound may improve solubility and synthetic accessibility.

Physicochemical and Functional Differences

  • Solubility: The target compound’s pyrrolyl group may enhance solubility in polar aprotic solvents compared to silyl- or morpholino-containing derivatives (e.g., HB613, HB158).
  • Photophysical Properties: While CPP exhibits dual fluorescence due to charge transfer , the target compound’s amino and pyrrolyl groups could similarly stabilize excited states, though experimental confirmation is needed.
  • Synthetic Utility: The bromo substituent at position 5 offers a handle for further functionalization (e.g., palladium-catalyzed coupling), similar to HB675 (5-Methoxy-4-(trimethylsilyl)nicotinonitrile) .

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